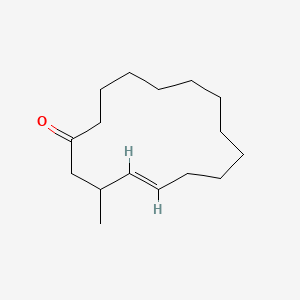

3-Methylcyclopentadec-4-en-1-one

Description

Properties

CAS No. |

36399-15-2 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

(4E)-3-methylcyclopentadec-4-en-1-one |

InChI |

InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h10,12,15H,2-9,11,13-14H2,1H3/b12-10+ |

InChI Key |

JRQWMYKJVZYCDE-ZRDIBKRKSA-N |

Isomeric SMILES |

CC\1CC(=O)CCCCCCCCCC/C=C1 |

Canonical SMILES |

CC1CC(=O)CCCCCCCCCCC=C1 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Methylcyclopentadec 4 En 1 One and Its Stereoisomers

Retrosynthetic Approaches and Key Disconnection Strategies

Retrosynthetic analysis of 3-methylcyclopentadec-4-en-1-one reveals several key bond disconnections that simplify the target molecule into more readily available acyclic precursors. The most common strategies focus on disconnecting the carbon-carbon double bond or bonds adjacent to the carbonyl group, setting the stage for the crucial ring-closing step.

One prevalent retrosynthetic strategy involves a disconnection across the C4-C5 double bond, pointing towards an acyclic diene precursor suitable for a Ring-Closing Metathesis (RCM) reaction. This approach is particularly popular due to the high functional group tolerance and reliability of modern RCM catalysts. The required acyclic diene can be assembled from smaller, often chiral, building blocks, allowing for the introduction of the C3-methyl group in a stereocontrolled manner. For instance, a synthesis of (R)-muscone, a related saturated compound, utilized (+)-citronellal as a chiral starting material to construct the necessary acyclic diene, which then underwent RCM to form the macrocycle. myttex.netchemicalbook.com

Another major disconnection strategy breaks one of the C-C bonds alpha to the carbonyl group. This leads to a linear precursor amenable to intramolecular condensation reactions such as aldol (B89426) or Dieckmann condensations . For example, a 1,15-dicarbonyl compound can be envisioned as the direct precursor, which upon intramolecular aldol condensation, would form the α,β-unsaturated ketone moiety present in the target. A synthesis of racemic muscenone is outlined from cyclododecanone, which is built up to a precursor that isomerizes to form the final product. scentree.co

Macrocyclization Techniques in the Synthesis of 3-Methylcyclopentadec-4-en-1-one

The formation of the 15-membered ring is the cornerstone of any synthesis of 3-methylcyclopentadec-4-en-1-one. Several powerful macrocyclization techniques have been employed, each with its own advantages and limitations.

Ring-Closing Metathesis (RCM) for Macrocyclic Olefin Formation

Ring-Closing Metathesis (RCM) has emerged as a dominant strategy for the synthesis of macrocyclic olefins, including precursors to muscone (B1676871) and muscenone. myttex.netresearchgate.netrsc.org This reaction utilizes transition metal catalysts, typically based on ruthenium or molybdenum, to form a new double bond by joining two terminal alkene functionalities within a single linear molecule. myttex.netresearchgate.net

The key advantages of RCM are its mild reaction conditions and its tolerance to a wide variety of functional groups. rsc.org Syntheses often start from readily available chiral molecules to control the stereochemistry of the final product. For example, (R)-(+)-citronellal can be used as a chiral building block to prepare an acyclic diolefin. capes.gov.br This precursor, when subjected to a ruthenium catalyst like the Grubbs catalyst, undergoes RCM to afford the desired 15-membered cyclic olefin. myttex.netcapes.gov.br The resulting unsaturated macrocycle can then be hydrogenated to yield (R)-muscone. myttex.netrsc.org Researchers have successfully employed this strategy, achieving good yields for the macrocyclization step under moderate catalyst loading. myttex.net

| Catalyst | Substrate | Product | Yield | Conditions |

| Bis(tricyclohexylphosphine)benzylideneruthenium dichloride (Grubbs I) | Acyclic diolefinic substrate derived from (R)-(+)-citronellal | Cyclic RCM product (precursor to (R)-muscone) | 78% | CH2Cl2, reflux, 21h |

| Nitro-Grela catalyst | Diene substrate for macrocyclic musk | Macrocyclic musk | 41% | 0.2 M concentration, 0.1 mol% catalyst |

| AquaMet catalyst | Diene substrate for macrocyclic musk | Macrocyclic musk | 65% | 0.1 M concentration, 1 mol% catalyst |

This table presents examples of catalysts and conditions used in RCM for the synthesis of macrocyclic musks and related compounds. myttex.netapeiron-synthesis.com

Intramolecular Aldol Condensations in Macrocycle Construction

The intramolecular aldol condensation is a classic C-C bond-forming reaction that can be effectively used to construct the 3-methylcyclopentadec-4-en-1-one ring system. organicchemistrytutor.compearson.comfiveable.me This reaction involves the cyclization of a linear dicarbonyl compound, typically a 1,15-diketone, under basic or acidic conditions. masterorganicchemistry.comlibretexts.org The enolate of one ketone attacks the carbonyl group of the other, leading to a β-hydroxy ketone which then dehydrates to form the final α,β-unsaturated ketone. masterorganicchemistry.com

A key challenge in intramolecular aldol reactions for large rings is the potential for competing intermolecular polymerization. To favor the desired macrocyclization, reactions are often carried out under high-dilution conditions. libretexts.org However, syntheses targeting muscenone and related structures have been developed. For example, 2,15-hexadecanedione (B93339) can undergo an intramolecular condensation to produce 3-methyl-cyclopentadecenone. google.com

Furthermore, enantioselective versions of this reaction have been developed. One approach involves the use of a chiral base, such as sodium N-methylephedrate, to mediate an enantioselective aldol condensation of an achiral macrocyclic diketone, proceeding through a dynamic kinetic resolution to yield the chiral product with significant enantiomeric excess. researchgate.netchimia.ch

| Precursor | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Key Feature |

| Achiral macrocyclic diketone | Sodium N-methylephedrate | (R,Z)-5-Muscenone | up to 76% | Dynamic kinetic resolution |

| 2,15-Hexadecanedione | Zinc oxide (vapor phase) | (E)-dehydromuscone | N/A | Continuous flow process |

This table highlights different approaches to intramolecular aldol condensation for the synthesis of muscenone and its precursors. researchgate.netchimia.chresearchgate.net

Dieckmann Condensation and Related Cyclization Reactions

The Dieckmann condensation is an intramolecular reaction of diesters with a base to form β-keto esters, which are valuable intermediates for the synthesis of cyclic ketones. organicreactions.orgwikipedia.orgnrochemistry.com This reaction is mechanistically related to the Claisen condensation. wikipedia.org While highly effective for forming 5- and 6-membered rings, its application to larger rings like the 15-membered system of muscenone is more challenging due to entropic factors. wikipedia.orgnumberanalytics.com

To overcome these challenges, high-dilution techniques are essential to suppress intermolecular side reactions. numberanalytics.com In the context of musk synthesis, the Dieckmann condensation has been used as a key step. For instance, a diastereoselective conjugate addition to a cyclic α,β-unsaturated ester can be followed by a Dieckmann condensation to construct the macrocyclic ketone framework. rsc.org The process involves the base-mediated cyclization of a long-chain dicarboxylic acid ester to give a cyclic β-keto ester, which can then be decarboxylated to afford the desired macrocyclic ketone. organicreactions.orgwikipedia.org

Catalytic Cyclization Strategies for Enhanced Efficiency

To improve the efficiency and practicality of macrocyclization reactions, various catalytic strategies have been developed. These methods aim to reduce the need for high dilution, minimize waste, and enhance selectivity.

In the realm of aldol condensations, gas-phase catalytic processes have been explored. For example, the intramolecular condensation of 2,15-hexadecanedione can be performed in the gas phase using a catalyst such as magnesium oxide, calcium oxide, or zinc oxide. google.com This approach can be suitable for continuous flow reactors, making it attractive for industrial-scale production. researchgate.net

For RCM, the development of highly active and stable ruthenium and molybdenum catalysts has been a major driver of its widespread use in macrocycle synthesis. myttex.netresearchgate.net These catalysts operate under mild conditions and have enabled the synthesis of complex macrocycles at lower catalyst loadings and higher concentrations than previously possible. apeiron-synthesis.com

Additionally, palladium-catalyzed cyclization reactions have been shown to be effective. An enantioconvergent transformation involving a Pd(II)-catalyzed position-selective cyclization has been reported as a key step in an efficient synthesis of (+)-(R,Z)-5-muscenone. lookchem.com

Enantioselective and Diastereoselective Synthesis of 3-Methylcyclopentadec-4-en-1-one

The control of stereochemistry is paramount in the synthesis of fragrances, as different stereoisomers can have distinct odors. 3-Methylcyclopentadec-4-en-1-one has a stereocenter at the C3 position and can exist as different E/Z isomers of the double bond. google.com Consequently, significant research has focused on developing enantioselective and diastereoselective synthetic routes.

Enantioselective synthesis aims to produce a single enantiomer, for example, the (R)- or (S)-isomer. This can be achieved in several ways:

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as (R)-(+)-citronellal, ensures that the stereochemistry is carried through the synthetic sequence to the final product. myttex.netchemicalbook.com

Asymmetric Catalysis: Using a chiral catalyst can induce enantioselectivity in a key bond-forming reaction. Examples include:

An enantioselective aldol condensation mediated by a chiral sodium N-methylephedrate complex, which proceeds via a dynamic kinetic resolution of an aldol intermediate. researchgate.netchimia.chnih.gov

Asymmetric hydrogenation of a prochiral precursor using a ruthenium/optically active complex catalyst. google.com

A Pd(II)-catalyzed position-selective cyclization in an enantioconvergent transformation. lookchem.com

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters, such as the geometry of the double bond relative to the C3-methyl group. The choice of reaction and conditions can influence the E/Z selectivity of the double bond formation in reactions like RCM or Wittig-type reactions. For intramolecular Heck reactions, the insertion mode can determine the diastereomeric outcome. nih.gov

| Method | Key Reagent/Catalyst | Stereochemical Control | Product |

| Chiral Pool Synthesis | (R)-(+)-Citronellal | Enantioselective | (R)-Muscone precursor |

| Asymmetric Aldol Condensation | Sodium N-methylephedrate | Enantioselective (Dynamic Kinetic Resolution) | (R,Z)-5-Muscenone |

| Asymmetric Hydrogenation | Ruthenium/optically active BINAP complex | Enantioselective | Optically active muscone |

| Catalytic Cyclization | Pd(II) catalyst | Enantioconvergent | (+)-(R,Z)-5-Muscenone |

This table summarizes various methods for the stereoselective synthesis of muscenone and related compounds. myttex.netgoogle.comresearchgate.netlookchem.com

Chiral Pool Approaches Utilizing Stereodefined Precursors

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. This strategy transfers the existing stereochemistry of the precursor to the final target molecule, providing an efficient route to optically active compounds.

Key stereodefined precursors used in the synthesis of related macrocyclic musks include:

(R)-Citronellal : This terpenoid is a key chiral intermediate. rsc.org An enantioselective synthesis of (R)-citronellal from the inexpensive and commercially available geraniol (B1671447) has been developed using a bienzymatic cascade involving a copper radical oxidase and an ene reductase. rsc.org This precursor contains the necessary methyl-bearing stereocenter that can be incorporated into the macrocyclic framework.

(R)-3-tert-butoxycarbonyl-2-methylpropanoic acid : This easily available chiral building block has been successfully employed in the synthesis of (R)-(-)-Muscone. nih.govresearchgate.net The synthesis proceeds by using ring-closing olefin metathesis (RCM) as a key macrocyclization step. nih.govresearchgate.net

(S)-3-methoxycarbonylbutanoate : The enantiomer, (+)-Muscone, has been synthesized from tert-butyl (S)-3-methoxycarbonylbutanoate, demonstrating the versatility of this chiral pool approach for accessing either stereoisomer of the target musk. nih.govresearchgate.net

(R)-(+)-β-methyl-β-propiolactone : A chiral macrocyclic precursor can be constructed via a ring-opening reaction of this lactone with a functionalized organocuprate, with no loss of enantiomeric excess. researchgate.net This carboxylic acid precursor serves as a versatile chiral building block for synthesizing chiral muscone. researchgate.net

| Precursor | Target Musk Stereoisomer | Key Synthetic Strategy | Reference |

|---|---|---|---|

| (R)-Citronellal | (R)-Configuration | Enzymatic cascade from geraniol | rsc.org |

| (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid | (R)-(-)-Muscone | Ring-Closing Metathesis (RCM) | nih.govresearchgate.net |

| tert-butyl (S)-3-methoxycarbonylbutanoate | (S)-(+)-Muscone | Ring-Closing Metathesis (RCM) | nih.govresearchgate.net |

| (R)-(+)-β-methyl-β-propiolactone | (R)-Configuration | Ring-opening with organocuprate | researchgate.net |

Asymmetric Catalysis in Key Bond-Forming Steps

Asymmetric catalysis introduces chirality into a molecule using a small amount of a chiral catalyst, representing a highly atom-economical and elegant approach to enantiomerically pure compounds. nih.gov For the synthesis of 3-Methylcyclopentadec-4-en-1-one and its analogues, key bond-forming steps such as hydrogenation and conjugate additions are rendered asymmetric through the use of chiral metal complexes or organocatalysts.

Notable examples include:

Asymmetric Hydrogenation : A practical synthesis of (R)- and (S)-muscones has been achieved with nearly complete enantioselectivity through the asymmetric hydrogenation of (E)- and (Z)-3-methyl-2-cyclopentadecen-1-ones. researchgate.net This transformation is catalyzed by ruthenium(II) complexes bearing the chiral ligand p-tolyl-BINAP. researchgate.net

Asymmetric 1,4-Conjugate Addition : The crucial methyl group can be introduced stereoselectively via a copper-catalyzed 1,4-addition of an organometallic reagent to an α,β-unsaturated macrocyclic ketone. researchgate.net For instance, the addition of dimethylzinc (B1204448) to (E)-cyclopentadecen-2-en-1-one, using a chiral phosphite (B83602) ligand derived from BINOL, yields (R)-(−)-muscone with 78% enantiomeric excess (ee). researchgate.net

Bifunctional Organocatalysis : While not applied directly to 3-Methylcyclopentadec-4-en-1-one in the provided sources, the principles of bifunctional organocatalysis are relevant. Catalysts such as cinchona-derived squaramides can activate both reaction partners simultaneously through hydrogen bonding, enabling highly controlled enantio- and diastereoselective transformations like cycloadditions. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Resolution strategies are employed to separate a racemic mixture of a chiral compound into its constituent enantiomers. While classical kinetic resolution (KR) is limited to a theoretical maximum yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) overcomes this limitation. mdpi.com In DKR, the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of a single, enantiomerically pure product. mdpi.comnih.gov

This powerful strategy involves combining an enantioselective reaction with in situ racemization of the starting material. nih.gov

Principles of DKR : A successful DKR requires that the rate of racemization is significantly faster than the rate of reaction of the slow-reacting enantiomer. nih.gov This process is particularly advantageous when the racemic starting materials are easy to access. unc.edu

Enzymatic DKR : Ketoreductases (KREDs) have been successfully used in the DKR of various racemic ketones, including cyclic ketones. nih.govfrontiersin.org This biocatalytic approach offers an environmentally friendly method for producing chiral compounds with high stereoselectivity. nih.govfrontiersin.org

Chemo-Catalytic DKR : Asymmetric transfer hydrogenation is a prominent method for DKR. For example, a ruthenium catalyst has been designed for the DKR of β-aryl α-keto esters, leading to products with three contiguous stereocenters with high diastereoselectivity. unc.edu Such strategies could be adapted for the resolution of a racemic precursor to 3-Methylcyclopentadec-4-en-1-one, where a stereogenic center is established via reduction of a ketone.

Development of Expedient and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient but also environmentally benign. This involves adhering to the principles of green chemistry, such as using renewable resources, minimizing waste, and employing catalytic and biocatalytic methods.

Green Chemistry Principles in 3-Methylcyclopentadec-4-en-1-one Synthesis

The synthesis of macrocyclic musks can be resource-intensive, often requiring high dilution and hazardous reagents. Applying the twelve principles of green chemistry aims to mitigate these issues. sigmaaldrich.commsu.edusekisuidiagnostics.com

Key green chemistry applications in this context include:

Waste Prevention and Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comresearchgate.net Strategies like catalytic hydrogenation and ring-closing metathesis are inherently more atom-economical than classical stoichiometric reactions.

Use of Renewable Feedstocks : To move away from petrochemical dependence, researchers have explored biomass-derived starting materials. researchgate.netacs.org Renewable resources like oleic acid from rapeseed or olive oil can be converted into diene substrates suitable for ring-closing metathesis to form macrocyclic musks. researchgate.netacs.org

Catalysis over Stoichiometric Reagents : Catalytic processes are superior to stoichiometric ones as they reduce waste by using small amounts of a substance to carry out a reaction many times. sigmaaldrich.com The use of Ru-BINAP for asymmetric hydrogenation and Grubbs catalysts for RCM are prime examples. researchgate.netapeiron-synthesis.com An expedient synthesis of a muscone precursor utilized a reusable zinc oxide catalyst in a vapor-phase intramolecular aldol condensation, highlighting a sustainable catalytic approach. researchgate.net

Safer Solvents and Auxiliaries : Efforts are made to reduce the use of large quantities of toxic and volatile organic solvents. researchgate.net One approach to macrocyclization involves a phase-separation/continuous flow protocol that eliminates the need for high-dilution conditions. researchgate.net

Reduce Derivatives : Unnecessary derivatization steps, such as protection and deprotection, should be avoided as they require additional reagents and generate waste. sigmaaldrich.com Developing direct, one-pot, or tandem reactions is a key goal.

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. entrechem.comnih.gov Chemoenzymatic routes combine the best of both worlds, integrating highly selective enzymatic steps with robust chemical reactions. rsc.org

| Enzyme Class | Transformation | Application/Example | Reference |

|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric reduction of ketones | Used in (dynamic) kinetic resolution of cyclic ketones to produce chiral alcohols. | nih.govfrontiersin.org |

| Ene Reductase (ERED) | Asymmetric reduction of C=C bonds | Used in a cascade to produce (R)-citronellal from geraniol. | rsc.org |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidative lactonization of cyclic ketones | A chemoenzymatic variant avoids the need for cofactors. | nih.gov |

| Lipase (B570770) | Catalyzes perhydrolysis for Baeyer-Villiger oxidation | Used in chemoenzymatic Baeyer-Villiger oxidations. | nih.gov |

| Engineered Yeast | De novo biosynthesis | A method using gene-edited yeast has been developed to synthesize muscone in vitro. | patsnap.com |

These enzymatic methods offer significant advantages:

High Selectivity : Enzymes often provide exceptional levels of stereo-, regio-, and chemoselectivity, which is difficult to achieve with traditional chemical catalysts.

Mild Reaction Conditions : Biocatalytic reactions are typically run in aqueous media at ambient temperature and pressure, reducing energy consumption and avoiding harsh reagents.

Engineered Pathways : Advances in genetic engineering allow for the creation of novel biosynthetic pathways. A method for synthesizing muscone in vitro has been developed by editing the genes of yeast, constructing a new pathway that can achieve a yield of 843 mg/L at a low cost. patsnap.com This process involves steps catalyzed by fatty acid synthases, hydroxylases, and a lactone lipase to form the final product. patsnap.com

Total Synthesis of Related Macrocyclic Ketones Informing 3-Methylcyclopentadec-4-en-1-one Pathways

The total synthesis of naturally occurring macrocyclic ketones, especially the closely related (±)-muscone, provides a wealth of strategic information that can be directly applied to the synthesis of 3-Methylcyclopentadec-4-en-1-one. These syntheses showcase diverse methods for constructing the large carbon ring.

Key strategies include:

Ring-Closing Metathesis (RCM) : This has become a dominant strategy for macrocyclization due to its functional group tolerance and the availability of highly active catalysts. apeiron-synthesis.comillinois.edu Syntheses of (R)- and (S)-muscone have utilized RCM as the key ring-forming step from chiral precursors. nih.govresearchgate.net

Ring Expansion Reactions : These methods build the macrocycle by inserting carbons into a smaller, pre-existing ring.

A two-carbon ring expansion has been developed where a 1-vinylcycloalkanol is thermally rearranged in the gas phase to the ring-expanded ketone. researchgate.net This repeatable protocol has been used to prepare (±)-muscone. researchgate.net

A double one-carbon ring expansion strategy was used in a total synthesis of (±)-muscone. acs.orgnih.gov The sequence involves an electrophilic halogen-mediated semipinacol rearrangement followed by a Dowd–Beckwith rearrangement. acs.orgnih.govfigshare.com This approach is notable for being catalyst-free and proceeding under mild conditions. acs.org

Intramolecular Aldol Condensation : An expedient synthesis of a precursor to (R)-(−)-muscone, (E)-3-methylcyclopentadec-2-en-1-one, was developed using a vapor-phase intramolecular aldol condensation catalyzed by zinc oxide as a key step. researchgate.net

Fragmentation Reactions : The Eschenmoser–Tanabe fragmentation has been used as a key step to assemble (n+3) macrocyclic systems from easily available (n) macrocyclic ketones, demonstrating another versatile approach to different ring sizes. nih.gov

These diverse strategies, from powerful cyclization reactions like RCM to ingenious ring expansion and fragmentation methods, form a comprehensive toolbox for the modern synthetic chemist targeting 3-Methylcyclopentadec-4-en-1-one and other valuable macrocyclic ketones.

Chemical Reactivity and Derivatization Studies of 3 Methylcyclopentadec 4 En 1 One

Transformations of the Ketone Functionality within the Macrocycle

The ketone group in 3-Methylcyclopentadec-4-en-1-one is a prime site for nucleophilic attack and reduction, leading to a range of derivatives with modified properties.

Reduction Reactions and Stereochemical Control

The reduction of the ketone in α,β-unsaturated macrocycles like 3-Methylcyclopentadec-4-en-1-one can yield allylic alcohols. The stereochemical outcome of this reduction is of significant interest. While specific studies on 3-Methylcyclopentadec-4-en-1-one are not extensively documented in readily available literature, general principles of ketone reduction can be applied.

The use of various reducing agents can lead to the corresponding alcohol. The stereoselectivity of this transformation is influenced by the steric environment of the macrocycle and the choice of reducing agent. For instance, in the reduction of steroidal 4-ene-3-ketones, the stereoselectivity of the resulting alcohol is dependent on the catalyst and solvent system used. nih.gov Palladium-catalyzed hydrogenation in the presence of ionic liquids derived from natural carboxylic acids has been shown to improve the 5β-selectivity in the reduction of such steroidal enones. nih.gov

It is generally challenging to selectively reduce the carbonyl group in the presence of a carbon-carbon double bond via catalytic hydrogenation, as the double bond is often also saturated. libretexts.org Therefore, chemoselective reducing agents that preferentially attack the ketone are required.

Nucleophilic Additions and Substitutions

The ketone functionality of 3-Methylcyclopentadec-4-en-1-one is susceptible to nucleophilic addition. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can add to the carbonyl carbon. youtube.comlibretexts.orgchegg.com This reaction, followed by a protonation step, results in the formation of tertiary alcohols. youtube.comlibretexts.org The specific R group of the organometallic reagent is incorporated into the final product, allowing for the synthesis of a wide array of derivatives.

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral alkoxide intermediate, which is then protonated upon aqueous workup to yield the alcohol. youtube.com

It is important to note that α,β-unsaturated ketones, such as 3-Methylcyclopentadec-4-en-1-one, have two electrophilic sites: the carbonyl carbon (position 1) and the β-carbon of the double bond (position 3). Nucleophilic attack can occur at either site, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at the β-carbon). libretexts.org Hard nucleophiles, like organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, such as Gilman cuprates (R₂CuLi), preferentially undergo 1,4-conjugate addition. libretexts.org

Reactions Involving the Macrocyclic Double Bond

The carbon-carbon double bond in 3-Methylcyclopentadec-4-en-1-one is another key site for chemical modifications, including reduction and various addition reactions.

Hydrogenation and Selective Reduction of Olefinic Bonds

Catalytic hydrogenation is a common method to reduce carbon-carbon double bonds to single bonds. youtube.com This reaction typically employs a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. tcichemicals.com In the case of 3-Methylcyclopentadec-4-en-1-one, hydrogenation of the double bond would yield 3-methylcyclopentadecanone, a saturated macrocyclic ketone.

Selective hydrogenation of the double bond without affecting the ketone functionality can be achieved using specific catalysts. Homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) and Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) are known to selectively hydrogenate alkenes and alkynes. tcichemicals.com Crabtree's catalyst can also exhibit stereoselectivity based on the presence of coordinating functional groups in the substrate. tcichemicals.com The mechanism of catalytic hydrogenation involves the syn-addition of hydrogen atoms to the same face of the double bond. youtube.com

Electrophilic Additions (e.g., Epoxidation, Dihydroxylation)

The double bond in 3-Methylcyclopentadec-4-en-1-one can undergo electrophilic addition reactions, such as epoxidation and dihydroxylation, to introduce new functional groups.

Epoxidation involves the formation of a three-membered cyclic ether (epoxide). The epoxidation of cyclic enones can be achieved with high enantioselectivity using chiral primary amine salts as catalysts in the presence of hydrogen peroxide. acs.orgorganic-chemistry.org This method has been successfully applied to various substituted cyclohexenones and other cyclic enones, yielding nearly enantiopure epoxides. organic-chemistry.org The reaction mechanism is believed to proceed through an iminium ion intermediate. organic-chemistry.org Another approach for the asymmetric epoxidation of cyclic enones utilizes 9-alkylfluorenyl hydroperoxides with phase-transfer catalysts derived from cinchona alkaloids, resulting in moderate to good enantiomeric excess. acs.org

Dihydroxylation is the process of adding two hydroxyl groups across the double bond to form a diol. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. numberanalytics.comwikipedia.orgorganic-chemistry.orgmdpi.com This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org The choice of the chiral ligand, either (DHQ)₂-PHAL (in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β), determines the stereochemical outcome of the diol. wikipedia.orgorganic-chemistry.org The reaction is highly regioselective, favoring the oxidation of the more electron-rich double bond. wikipedia.org The mechanism involves a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming an osmate ester intermediate, which is then hydrolyzed to the diol. wikipedia.org

| Reaction | Reagents | Product Type | Key Features |

| Epoxidation | H₂O₂, chiral primary amine salt | Epoxide | High enantioselectivity for cyclic enones. acs.orgorganic-chemistry.org |

| Dihydroxylation | OsO₄ (cat.), chiral ligand (e.g., (DHQ)₂-PHAL), co-oxidant | Vicinal diol | High enantioselectivity, predictable stereochemistry. numberanalytics.comwikipedia.orgorganic-chemistry.org |

Oxidative Cleavage Reactions

The double bond of 3-Methylcyclopentadec-4-en-1-one can be cleaved through oxidative processes, leading to the formation of smaller molecules with carbonyl or carboxyl functionalities.

Ozonolysis is a widely used method for the oxidative cleavage of alkenes. libretexts.orgresearchgate.netlibretexts.org The reaction involves treating the alkene with ozone (O₃), which initially forms an unstable molozonide. This intermediate rearranges to a more stable ozonide. libretexts.org The subsequent workup of the ozonide determines the final products. A reductive workup, typically using zinc dust or dimethyl sulfide, yields aldehydes or ketones. libretexts.orgmasterorganicchemistry.com An oxidative workup, using hydrogen peroxide, results in the formation of carboxylic acids or ketones. libretexts.org Applying ozonolysis with a reductive workup to 3-Methylcyclopentadec-4-en-1-one would cleave the double bond and is expected to produce a dicarbonyl compound.

An alternative two-step method for the gentle cleavage of alkenes involves initial dihydroxylation to form a vicinal diol, followed by cleavage with periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.orglibretexts.org This method also yields aldehydes and ketones. libretexts.org

| Cleavage Method | Workup | Expected Product from C=C |

| Ozonolysis | Reductive (e.g., Zn/H₂O or DMS) | Aldehydes/Ketones |

| Ozonolysis | Oxidative (e.g., H₂O₂) | Carboxylic Acids/Ketones |

| Dihydroxylation followed by Periodic Acid | - | Aldehydes/Ketones |

Stereochemical Outcomes and Diastereomeric Control in Transformations

The presence of a chiral center at the 3-position and a double bond within the large carbocyclic ring of 3-Methylcyclopentadec-4-en-1-one introduces elements of stereoisomerism that significantly influence its chemical reactivity. The sheer size and conformational flexibility of the 15-membered ring mean that reactions can be subject to complex stereocontrol, where the existing stereocenter directs the formation of new ones. This phenomenon, known as diastereomeric control, is crucial in the synthesis of specific stereoisomers, which can exhibit distinct olfactory properties.

Research into the stereochemical outcomes of reactions on related macrocyclic ketones provides valuable insights. For instance, in the synthesis of the closely related musk compound, (R)-(-)-muscone, an enantioselective intramolecular aldol (B89426) addition/dehydration of a macrocyclic diketone is a key step. nih.gov This type of reaction highlights the potential for the existing molecular framework to influence the stereochemistry of newly formed centers.

While specific, detailed studies on the diastereoselective transformations of 3-Methylcyclopentadec-4-en-1-one are not extensively documented in publicly available literature, general principles of macrocyclic stereocontrol are applicable. The approach of reagents to the ketone or the double bond can be influenced by the preferred conformations of the large ring, which aim to minimize transannular strain. The methyl group at the 3-position can act as a stereodirecting group, shielding one face of the molecule and favoring the attack of reagents from the less hindered face.

For example, in reduction reactions of the ketone or epoxidation of the double bond, the formation of one diastereomer over the other is often observed. The degree of diastereoselectivity would be dependent on the reaction conditions, including the choice of reagents and solvents, which can affect the conformational equilibrium of the macrocycle.

Synthesis of Functionally Modified Analogs and Derivatives

The chemical architecture of 3-Methylcyclopentadec-4-en-1-one offers several sites for functionalization, enabling the synthesis of a diverse range of analogs and derivatives. These modifications can be targeted at the ketone, the olefinic double bond, or the carbon backbone, leading to compounds with potentially altered olfactory profiles or other chemical properties.

One of the primary precursors for some synthetic routes to muscone (B1676871) and its unsaturated analogs is a macrocyclic diketone. The intramolecular aldol condensation of this diketone can lead to the formation of an enone system within the macrocycle. researchgate.net This suggests that the enone moiety in 3-Methylcyclopentadec-4-en-1-one itself can be a handle for further derivatization, such as Michael additions to introduce new substituents at the 5-position.

A known synthetic pathway to "muscenone," which can exist as a mixture of isomers including 3-methyl-cyclopentadec-4-en-1-one, involves the treatment of a corresponding enol-ether with an acidic agent. This indicates that the enol form of the ketone can be a reactive intermediate for derivatization.

While a comprehensive library of functionally modified analogs derived directly from 3-Methylcyclopentadec-4-en-1-one is not widely reported, the following table outlines potential derivatization strategies based on the reactivity of its functional groups:

| Starting Material | Reaction Type | Potential Reagents | Functionalized Analog/Derivative |

| 3-Methylcyclopentadec-4-en-1-one | Ketone Reduction | NaBH₄, LiAlH₄ | 3-Methylcyclopentadec-4-en-1-ol |

| 3-Methylcyclopentadec-4-en-1-one | Grignard Reaction | RMgX | 1-Alkyl-3-methylcyclopentadec-4-en-1-ol |

| 3-Methylcyclopentadec-4-en-1-one | Wittig Reaction | Ph₃P=CHR | 1-Alkylidene-3-methylcyclopentadec-4-ene |

| 3-Methylcyclopentadec-4-en-1-one | Epoxidation | m-CPBA, H₂O₂ | 4,5-Epoxy-3-methylcyclopentadecan-1-one |

| 3-Methylcyclopentadec-4-en-1-one | Dihydroxylation | OsO₄, NMO | 4,5-Dihydroxy-3-methylcyclopentadecan-1-one |

| 3-Methylcyclopentadec-4-en-1-one | Michael Addition | R₂CuLi | 5-Alkyl-3-methylcyclopentadecan-1-one |

| 3-Methylcyclopentadec-4-en-1-one | Catalytic Hydrogenation | H₂, Pd/C | 3-Methylcyclopentadecan-1-one (Muscone) |

This table represents plausible synthetic transformations based on the known reactivity of the functional groups present in the molecule. Specific experimental data for these reactions on 3-Methylcyclopentadec-4-en-1-one would require dedicated laboratory investigation.

The synthesis of such analogs is of significant interest for structure-activity relationship (SAR) studies in the field of fragrance chemistry. By systematically modifying the structure of 3-Methylcyclopentadec-4-en-1-one, researchers can probe the structural requirements for musk odor perception and potentially discover new compounds with enhanced or unique olfactory characteristics.

Advanced Spectroscopic and Spectrometric Characterization of 3 Methylcyclopentadec 4 En 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For a molecule with the complexity of 3-Methylcyclopentadec-4-en-1-one, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish its connectivity and stereochemistry.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful for unraveling the complex spin systems present in 3-Methylcyclopentadec-4-en-1-one.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In 3-Methylcyclopentadec-4-en-1-one, COSY would be crucial for tracing the carbon chain of the macrocycle, connecting the protons from the methyl group to the methine at C3, and delineating the protons of the vinyl group at C4 and C5.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs. This experiment is fundamental for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For 3-Methylcyclopentadec-4-en-1-one, NOESY can help establish the relative stereochemistry of the methyl group at C3 and the geometry of the double bond (E/Z). For example, a NOE between the proton at C3 and one of the olefinic protons would suggest a specific spatial arrangement.

Table 1: Illustrative 2D NMR Data for (E)-3-Methylcyclopentadec-4-en-1-one

| ¹H Signal (ppm) | Correlated ¹³C Signal (HSQC, ppm) | Key HMBC Correlations (to C) | Key NOESY Correlations (with H) |

| ~5.5 (m, 1H) | ~130 (C5) | C3, C6 | H at C3, H at C6 |

| ~5.4 (m, 1H) | ~128 (C4) | C2, C6 | H at C3 |

| ~2.8 (m, 1H) | ~45 (C3) | C1, C2, C4, C5, CH₃ | H at C5, H at C2, CH₃ |

| ~2.4 (t, 2H) | ~40 (C2) | C1, C3, C4 | H at C3 |

| ~1.0 (d, 3H) | ~15 (CH₃) | C2, C3, C4 | H at C3, H at C2 |

Conformational Analysis via Variable Temperature NMR and Solid-State NMR

The flexible 15-membered ring of 3-Methylcyclopentadec-4-en-1-one can exist in multiple conformations in solution.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the conformational dynamics. scielo.br At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. scielo.br Analyzing the changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters for the conformational equilibria. rsc.orgrsc.org For instance, the coalescence of signals as the temperature is raised indicates the energy barrier for the conformational exchange. nih.gov

Solid-State NMR (ssNMR): In the solid state, the molecule adopts a single conformation. ssNMR can provide precise information about bond distances and angles in this specific conformation. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. nih.gov While technically demanding, ssNMR can offer a detailed snapshot of a low-energy conformation, which can be used to complement solution-state data. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS and MS/MS are critical for confirming the elemental composition and elucidating the fragmentation pathways of 3-Methylcyclopentadec-4-en-1-one.

Molecular Formula Confirmation and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For 3-Methylcyclopentadec-4-en-1-one (C₁₆H₂₈O), the expected exact mass would be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented. Analysis of the resulting fragment ions provides valuable structural information. youtube.com For 3-Methylcyclopentadec-4-en-1-one, characteristic fragmentation patterns for ketones would be expected. libretexts.org Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, which would lead to the loss of alkyl radicals. libretexts.org

Table 2: Predicted HRMS and Key MS/MS Fragments for 3-Methylcyclopentadec-4-en-1-one

| Ion | Calculated m/z | Description |

| [M]⁺˙ | 236.2140 | Molecular Ion |

| [M-CH₃]⁺ | 221.1905 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 207.1749 | Loss of an ethyl radical via cleavage adjacent to the carbonyl |

| [M-C₄H₇]⁺ | 179.1436 | Cleavage at the allyl position |

Elucidation of Complex Skeletal Rearrangements

Macrocyclic compounds can undergo complex skeletal rearrangements upon ionization in the mass spectrometer. The McLafferty rearrangement is a well-known fragmentation mechanism for ketones possessing a γ-hydrogen atom. youtube.commsu.edu In 3-Methylcyclopentadec-4-en-1-one, the flexible ring structure could potentially allow for the transfer of a hydrogen atom from various positions to the carbonyl oxygen, followed by cleavage of the carbon chain. The study of such rearrangements, often aided by isotopic labeling, can provide deep insights into the gas-phase ion chemistry of these molecules. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

The presence of a stereocenter at the C3 position makes 3-Methylcyclopentadec-4-en-1-one a chiral molecule. Chiroptical spectroscopy techniques are essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The carbonyl group and the carbon-carbon double bond in 3-Methylcyclopentadec-4-en-1-one are chromophores that will give rise to ECD signals. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with spectra predicted by quantum mechanical calculations for both possible enantiomers, the absolute configuration can be confidently assigned. nih.govnih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. rsc.org VCD is particularly useful as it provides stereochemical information from the entire molecule, not just the chromophoric regions. rsc.org Similar to ECD, the comparison of the experimental VCD spectrum with computationally predicted spectra for the different stereoisomers allows for the determination of the absolute configuration. nih.govrsc.org

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral compounds. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a molecule, which is exquisitely sensitive to its three-dimensional structure, including both its absolute configuration and conformational preferences. mdpi.com

For a molecule like 3-Methylcyclopentadec-4-en-1-one, the ECD spectrum would be dominated by electronic transitions associated with its chromophores: the carbonyl group (C=O) and the carbon-carbon double bond (C=C). The n → π* transition of the carbonyl group typically appears as a weak band in the UV-Vis spectrum but often gives a strong signal in the ECD spectrum, known as a Cotton effect. The position and sign of this Cotton effect are highly dependent on the spatial arrangement of atoms around the carbonyl group, making it a valuable tool for assigning the absolute configuration of the adjacent C3 methyl-substituted stereocenter.

The interpretation of ECD spectra is greatly enhanced by quantum-mechanical calculations. encyclopedia.pub The typical workflow involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Spectrum Calculation: Computing the ECD spectrum for each conformer using methods like Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: Averaging the calculated spectra based on the predicted population of each conformer at a given temperature.

The resulting theoretical spectrum is then compared with the experimental one. A good match allows for the unambiguous assignment of the absolute configuration. For instance, studies on (R)-(+)-3-methylcyclopentanone, a smaller cyclic ketone, have shown that theoretical calculations can accurately reproduce the experimental ECD spectrum, allowing for a confident assignment of its fine vibrational structure. nih.gov The sensitivity of ECD to conformational changes is a key feature; even subtle shifts in the conformational equilibrium, influenced by factors like solvent or temperature, can lead to significant changes in the ECD spectrum. mdpi.com

Table 1: Key Parameters in ECD Analysis of Chiral Ketones

| Parameter | Description | Significance for 3-Methylcyclopentadec-4-en-1-one |

|---|---|---|

| Wavelength of Maximum Absorption (λmax) | The wavelength at which the maximum differential absorption occurs. | Related to the energy of the electronic transition of the C=O and C=C chromophores. |

| Molar Circular Dichroism (Δε) | The difference in molar absorption coefficients for left and right circularly polarized light (εL - εR). | The sign (+ or -) of the Cotton effect is crucial for determining absolute configuration. |

| Rotational Strength (R) | The integrated intensity of an ECD band. | Directly related to the electronic and magnetic transition dipole moments. |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. youtube.com A key advantage of VCD over ECD is its ability to probe the stereochemistry of the entire molecule, as nearly all vibrational modes in a chiral molecule are VCD-active. nih.gov This provides a rich source of structural information.

For 3-Methylcyclopentadec-4-en-1-one, the VCD spectrum would display characteristic bands for the C=O stretch, C=C stretch, and various C-H bending and stretching modes. The carbonyl stretching region (around 1700 cm⁻¹) is often particularly informative. The sign and intensity of the VCD signal for the C=O stretch are sensitive to the conformation of the macrocyclic ring and the absolute configuration at C3.

Similar to ECD, the analysis of VCD spectra heavily relies on comparison with quantum chemical calculations. nih.gov The ability to accurately predict the VCD spectra for different stereoisomers and conformers allows for the definitive assignment of the molecule's structure in solution. VCD has proven to be a reliable method for discriminating between structural isomers of chiral molecules where other techniques may be ambiguous. nih.gov The combination of ECD and VCD is particularly powerful, as they provide complementary information about the electronic and vibrational properties of the molecule, respectively. nih.gov

Table 2: Comparison of ECD and VCD for Stereochemical Analysis

| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |

|---|---|---|

| Spectral Region | UV-Visible (200-800 nm) | Infrared (4000-700 cm⁻¹) |

| Transitions Probed | Electronic | Vibrational |

| Information Source | Localized chromophores (e.g., C=O, C=C) | Entire molecular structure |

| Resolution | Generally lower | Higher, more numerous bands |

| Sensitivity | Highly sensitive to electronic environment | Sensitive to overall 3D geometry and vibrational coupling |

| Computational Cost | Requires excited-state calculations | Typically requires only ground-state calculations |

X-ray Crystallography for Definitive Three-Dimensional Structure Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

For 3-Methylcyclopentadec-4-en-1-one, a successful X-ray crystallographic analysis would provide unambiguous information on:

Absolute Configuration: The absolute stereochemistry at the C3 chiral center can be determined using anomalous dispersion effects, typically by incorporating a heavy atom into the structure or using specific refinement techniques.

Molecular Conformation: The precise conformation of the 15-membered ring in the solid state, including all bond lengths, bond angles, and torsion angles.

Stereochemistry of the Double Bond: The geometry of the C4=C5 double bond (cis or trans) would be definitively established.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant intermolecular forces like hydrogen bonds or van der Waals interactions.

While X-ray crystallography provides an unparalleled level of structural detail, it is important to note that the determined structure represents the molecule's conformation in the solid state. This may not be the only, or even the most populated, conformation present in solution, where the molecule often has greater flexibility. Therefore, chiroptical methods like ECD and VCD, which are performed on solutions, are highly complementary to X-ray crystallography, providing a more complete picture of the molecule's structural dynamics. ru.nl

Computational and Theoretical Investigations of 3 Methylcyclopentadec 4 En 1 One

Conformational Analysis and Exploration of Potential Energy Surfaces

Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of large molecules. youtube.com These methods use a classical mechanics framework, treating atoms as balls and bonds as springs, with a set of parameters known as a force field to describe the potential energy of the system. For a cycloketone like 3-Methylcyclopentadec-4-en-1-one, a force field such as MM4, which has been specifically parameterized for cycloketones, would be appropriate. researchgate.net The initial step involves generating a diverse set of possible starting conformations, which are then subjected to energy minimization to find the nearest local minimum on the potential energy surface.

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing thermal energy and simulating the movement of atoms over time. mdpi.com This allows for the exploration of the potential energy surface and the observation of transitions between different conformational states. An MD simulation of 3-Methylcyclopentadec-4-en-1-one would reveal not only the stable conformers but also the dynamic equilibria between them, providing a more realistic picture of the molecule's behavior in a given environment (e.g., in a solvent or at a specific temperature). In simulations of the related macrocycle muscone (B1676871), MD has been used to understand its interactions and preferential orientations within complex systems. mdpi.com

Table 1: Representative Low-Energy Conformers of 3-Methylcyclopentadec-4-en-1-one from a Hypothetical Molecular Mechanics Simulation This table is a hypothetical representation of results from a typical molecular mechanics study.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Description |

| Conf-1 | 0.00 | C3-C4-C5-C6: 175.2; C1-C2-C3-C4: -65.8 | Lowest energy, pseudo-chair-like arrangement around the methyl group. |

| Conf-2 | 1.25 | C3-C4-C5-C6: 178.9; C1-C2-C3-C4: 170.1 | Extended, more open conformation. |

| Conf-3 | 2.40 | C3-C4-C5-C6: -80.5; C1-C2-C3-C4: -70.3 | Folded conformation with the carbonyl group in proximity to the double bond. |

| Conf-4 | 3.15 | C3-C4-C5-C6: 170.4; C1-C2-C3-C4: 55.9 | Twist conformation with a different orientation of the alkyl chain. |

While molecular mechanics is excellent for exploring conformational space, quantum mechanical (QM) calculations provide more accurate energies and a more detailed description of electronic structure. nih.gov QM methods, such as Density Functional Theory (DFT), are often used to refine the geometries and relative energies of the low-energy conformers identified by MM/MD simulations. researchgate.netnih.gov This QM/MM approach combines the speed of classical methods with the accuracy of quantum mechanics. researchgate.net

By performing QM calculations on the key conformers, a more reliable ranking of their relative stabilities can be achieved. Furthermore, QM methods can be used to map the potential energy surface along specific reaction coordinates, such as the rotation around key single bonds. This allows for the calculation of the energy barriers for interconversion between different conformers, providing insight into the flexibility of the macrocycle and the timescale of its conformational dynamics. scispace.com

Table 2: Comparison of Relative Energies (kcal/mol) for Hypothetical Conformers Calculated by Molecular Mechanics (MM) and Density Functional Theory (DFT) This table illustrates how DFT calculations are used to refine the energies obtained from MM methods.

| Conformer ID | MM Relative Energy (kcal/mol) | DFT (B3LYP/6-31G*) Relative Energy (kcal/mol) |

| Conf-1 | 0.00 | 0.00 |

| Conf-2 | 1.25 | 1.58 |

| Conf-3 | 2.40 | 1.95 |

| Conf-4 | 3.15 | 3.80 |

Electronic Structure Analysis and Reactivity Predictions

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules. rsc.org For 3-Methylcyclopentadec-4-en-1-one, a DFT analysis would involve calculating the shapes and energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net

Furthermore, DFT calculations can determine the distribution of electron density within the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which colors the molecule's surface according to the electrostatic potential. researchgate.net Such a map would clearly identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of 3-Methylcyclopentadec-4-en-1-one. The carbonyl oxygen would be expected to be a region of high negative potential (a nucleophilic site), while the carbonyl carbon and the protons adjacent to it would be regions of positive potential (electrophilic sites).

Table 3: Hypothetical Electronic Properties of the Lowest Energy Conformer of 3-Methylcyclopentadec-4-en-1-one from DFT Calculations This table presents typical data obtained from a DFT analysis to predict reactivity.

| Property | Value | Implication |

| HOMO Energy | -6.5 eV | Indicates the energy of electrons available for donation (e.g., in oxidation or reaction with electrophiles). The C=C double bond is a likely location. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest available orbital to accept electrons (e.g., in reduction or reaction with nucleophiles). The C=O bond is a likely location. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests high kinetic stability. |

| Calculated Dipole Moment | 2.9 D | Indicates a significant molecular polarity, centered around the carbonyl group. |

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate the computed structures and aid in the interpretation of experimental spectra. researchgate.net Using the optimized geometry from DFT calculations, it is possible to compute vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy. Key vibrational modes, such as the C=O stretch of the ketone (expected around 1700-1720 cm⁻¹) and the C=C stretch of the alkene (around 1640-1670 cm⁻¹), can be calculated and compared to experimental data to confirm the structural model.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. researchgate.net By comparing the calculated NMR spectra for different low-energy conformers with the experimental spectrum, it is often possible to determine the dominant conformation present in solution.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data This table demonstrates the validation of computational models against experimental spectroscopic data.

| Spectroscopic Feature | Calculated Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1715 | 1712 |

| IR: C=C Stretch (cm⁻¹) | 1655 | 1658 |

| ¹³C NMR: Carbonyl C (ppm) | 210.5 | 211.2 |

| ¹³C NMR: C4 (ppm) | 130.8 | 130.1 |

| ¹³C NMR: C5 (ppm) | 128.5 | 129.3 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For 3-Methylcyclopentadec-4-en-1-one, this could involve studying reactions such as the stereoselective reduction of the ketone to form the corresponding alcohol, or the epoxidation of the double bond.

Using DFT, a proposed reaction pathway can be modeled by locating the structures of the transition states (the highest energy point along the reaction coordinate) that connect the reactants to the products. researchgate.net The calculation of the activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. By modeling different possible pathways, the most likely mechanism can be identified. For example, in the synthesis of related muscone precursors, understanding the reaction conditions that favor one isomer over another is critical, a problem that can be addressed through computational analysis of reaction pathways. researchgate.net

Table 5: Hypothetical Activation Energies for a Proposed Reaction of 3-Methylcyclopentadec-4-en-1-one (e.g., Nucleophilic Addition to the Carbonyl) This table illustrates how computational chemistry can be used to compare different potential reaction pathways.

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Path A: Axial Attack | TS-Axial | 12.5 | Kinetically favored under certain conditions. |

| Path B: Equatorial Attack | TS-Equatorial | 14.2 | Thermodynamically favored product, but higher initial barrier. |

Biological and Biochemical Research on 3 Methylcyclopentadec 4 En 1 One and Its Analogs Excluding Human Clinical Data and Safety

Investigations into Enzyme-Catalyzed Reactions Involving 3-Methylcyclopentadec-4-en-1-one

The use of enzymes in the synthesis and modification of macrocyclic ketones like 3-Methylcyclopentadec-4-en-1-one is an area of active research. These biocatalytic methods offer potential for high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Biocatalytic Applications in Synthesis and Derivatization

Enzymes, particularly lipases and reductases, have been employed in the synthesis of macrocyclic ketones. For instance, Pseudomonas fluorescens lipase (B570770) has been used in the chemo-enzymatic synthesis of (-)-muscone, a related saturated macrocyclic ketone. rsc.orgrsc.org This process involves the lipase-catalyzed hydrolysis of a meso-diacetate to yield a specific enantiomer with high optical purity, which is then converted to the final product through a ring expansion. rsc.org

Another notable example is the use of an enone reductase from Sporidiobolus salmonicolor (SsERD), which has been successfully expressed in Escherichia coli. This enzyme catalyzes the reduction of the carbon-carbon double bond in (E)-3-methylcyclopentadec-2-en-1-one to produce (S)-muscone with high yield and enantiomeric excess. researchgate.net This demonstrates the potential for biocatalysis in producing specific stereoisomers of these large ring structures.

The application of biocatalysis extends to the upgrading of renewable feedstocks. Transketolase, for example, can be used to convert components of sugar beet pulp into valuable chiral molecules, which can serve as building blocks for various chemicals. ucl.ac.uk While not directly involving 3-Methylcyclopentadec-4-en-1-one, this highlights the broader trend of using enzymes for sustainable chemical production, a strategy that could be applied to macrocycle synthesis.

| Enzyme | Substrate(s) | Product | Key Application |

| Pseudomonas fluorescens lipase | meso-diacetate | (R)-enantiomer | Chemo-enzymatic synthesis of (-)-muscone. rsc.orgrsc.org |

| Sporidiobolus salmonicolor enone reductase (SsERD) | (E)-3-methylcyclopentadec-2-en-1-one | (S)-muscone | Enantioselective reduction of an unsaturated precursor. researchgate.net |

| Transketolase | L-arabinose, D-galacturonic acid | Chiral polyalcohols | Upgrading of renewable feedstocks. ucl.ac.uk |

Characterization of Enzyme Mechanisms and Substrate Specificity

Understanding the mechanisms and substrate specificity of enzymes is crucial for their effective application in synthesis. The enone reductase from Sporidiobolus salmonicolor (SsERD) exhibits high specificity for its substrate, with an apparent Km value of 4.9 ± 0.4 μM for (E)-3-methylcyclopentadec-2-en-1-one. researchgate.net This enzyme is NADPH-dependent, and its activity is significantly affected by cysteine residues. researchgate.net It shows optimal activity at pH 8.0 and is stable over a wide pH range. researchgate.net

Further studies have shown that the specificity and efficiency of such enzymes can be engineered. A Y67A variant of SsERD demonstrated a 4.5-fold increase in specific activity and a 3-fold higher catalytic efficiency for the reduction of (E)-3-methylcyclopentadec-2-en-1-one. researchgate.net This highlights the potential for protein engineering to tailor biocatalysts for specific synthetic needs.

The study of enzyme mechanisms is not limited to their direct application in synthesis. For example, research on 1-aminocyclopropane-1-carboxylate (ACC) deaminase, an enzyme that cleaves a cyclic substrate, provides insights into the biochemical reactions involving ring structures. nih.gov While the substrate is different, the mechanistic principles can inform the understanding of enzymes acting on other cyclic molecules.

| Enzyme | Key Mechanistic Features | Substrate Specificity |

| Sporidiobolus salmonicolor enone reductase (SsERD) | NADPH-dependent, cysteine residue affects activity. researchgate.net | High specificity for (E)-3-methylcyclopentadec-2-en-1-one. researchgate.net |

| Y67A variant of SsERD | Higher specific activity and catalytic efficiency. researchgate.net | Enhanced activity towards (E)-3-methylcyclopentadec-2-en-1-one. researchgate.net |

Exploration of Potential Biological Activities in In Vitro or Non-Human Systems

Macrocyclic compounds, due to their unique structural features, are often screened for various biological activities. These investigations are typically conducted in vitro or in non-human model systems to understand their fundamental biochemical interactions.

Screening for Receptor Binding or Enzyme Inhibition (Mechanistic Studies)

While specific receptor binding or enzyme inhibition studies for 3-Methylcyclopentadec-4-en-1-one are not extensively detailed in the provided search results, the broader class of macrocyclic compounds is known to exhibit such activities. For instance, macrocyclic peptides have been developed as potent inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov These studies demonstrate that the macrocyclic scaffold can be a valuable starting point for designing enzyme inhibitors.

The general principle of screening compounds for biological activity is well-established. For example, in the context of cancer research, various natural and synthetic compounds are evaluated for their ability to inhibit cancer cell growth or metastasis. mdpi.com Similarly, studies on synthetic cathinones investigate their interaction with dopamine (B1211576) and serotonin (B10506) transporters to understand their pharmacological effects. ub.edu These approaches could be applied to 3-Methylcyclopentadec-4-en-1-one and its analogs to explore their potential bioactivities.

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For macrocyclic musks, it is known that small structural changes, such as the position of a double bond or the presence and location of an alkyl group, can significantly affect their properties. nih.gov

SAR studies on other classes of compounds provide a framework for how such investigations could be approached for 3-Methylcyclopentadec-4-en-1-one. For example, in a series of N-ethyl substituted cathinones, the length of the alpha-carbon side-chain was shown to correlate with their potency as dopamine uptake inhibitors in an inverted U-shape manner. ub.edu Similarly, for a series of FPMINT analogues, which are inhibitors of human equilibrative nucleoside transporters, modifications to the N-naphthalene and phenyl moieties were systematically evaluated to understand their impact on inhibitory activity. frontiersin.org

Biosynthetic Pathway Elucidation for Related Natural Macrocycles

The biosynthesis of naturally occurring macrocycles, such as muscone (B1676871), provides valuable insights into the enzymatic machinery capable of producing these complex structures. While the exact biosynthetic pathway of muscone is not fully elucidated, research points towards a route involving fatty acid synthesis and subsequent cyclization. researchgate.netnih.gov

The proposed pathway starts from acetyl-CoA, which is a central metabolite. nih.gov Through a series of enzymatic steps involving acetyl-CoA carboxylase, fatty acid synthases, and other enzymes, a long-chain fatty acid precursor, 14-methylpentadecanoic acid, is synthesized. nih.gov This precursor is then thought to be hydroxylated by a cytochrome P450 monooxygenase to form 15-hydroxyhexadecanoic acid, which is subsequently cyclized by a lactonizing lipase to yield muscone. nih.gov

The enzymes involved in the biosynthesis of other macrocyclic natural products, such as those derived from non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), also offer a rich source of biocatalysts for macrocyclization. nih.govrsc.org Thioesterase (TE) domains, in particular, are known to play a key role in the cyclization step, contributing to the diversity and bioactivity of these natural products. nih.govrsc.org The study of these natural biosynthetic systems can inspire the development of novel biocatalytic strategies for the synthesis of macrocycles like 3-Methylcyclopentadec-4-en-1-one.

| Precursor | Key Enzymes | Product |

| Acetyl-CoA | Acetyl-CoA carboxylase, Fatty acid synthases | 14-methylpentadecanoic acid. nih.gov |

| 14-methylpentadecanoic acid | Cytochrome P450 monooxygenase | 15-Hydroxyhexadecanoic acid. nih.gov |

| 15-Hydroxyhexadecanoic acid | Lactonizing lipase | Muscone. nih.gov |

Identification of Precursors and Enzymatic Steps

The natural biosynthesis of macrocyclic ketones is best understood through studies of the musk deer (Moschus species), which produces muscone ((R)-3-methylcyclopentadecanone), a saturated analog of 3-Methylcyclopentadec-4-en-1-one. wikipedia.org Research on the musk gland secretions of the forest musk deer has begun to unravel the metabolic pathways involved. nih.govnih.gov

Precursors:

The biosynthesis of the macrocyclic ketone ring is believed to originate from fatty acid metabolism. nih.govresearchgate.net Lipids are highly abundant in musk deer glands and are considered the primary precursors. nih.govnih.gov The general proposed pathway involves the assembly of a long-chain fatty acid which is then cyclized.

Key precursors in the proposed biosynthesis of muscone include:

Acetyl-CoA: As the fundamental building block for fatty acid synthesis. nih.gov

Malonyl-CoA: Formed from Acetyl-CoA and serves to extend the growing fatty acid chain. nih.gov

Branched-chain amino acid metabolites: For the introduction of the methyl group at the C3 position, metabolites from valine or leucine (B10760876) degradation, such as isobutyryl-CoA or isovaleryl-CoA, are hypothesized to serve as starter units for the fatty acid synthase machinery.

Enzymatic Steps:

While the complete enzymatic cascade for macrocyclic ketone biosynthesis is not fully elucidated, several key enzyme families have been implicated through metabolomic and transcriptomic studies of musk deer glands. nih.govnih.govnih.gov

Fatty Acid Synthesis: The carbon backbone is assembled by fatty acid synthase (FAS) enzymes. In the case of the methylated backbone of muscone, a branched-chain acyl-CoA likely initiates the synthesis. The chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA. nih.gov

Thioesterase Activity: An acyl-ACP thioesterase (TES) is crucial for releasing the completed fatty acid chain from the FAS complex. A thioesterase known as TES1 has been identified as a participant in muscone biosynthesis. nih.govnih.gov

Hydroxylation and Cyclization: The long-chain fatty acid is thought to undergo terminal (ω-) or sub-terminal hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This is a critical step to activate the chain for cyclization. Subsequent intramolecular esterification would form a macrolactone, which could then be converted to the corresponding macrocyclic ketone, although the precise mechanism remains an area of active research. The microbiota within the musk gland may also play a role in the maturation and formation of the final scent compounds. nih.govresearchgate.netfrontiersin.org

The table below summarizes the key molecular components implicated in the biosynthesis of muscone, which serves as a model for understanding the potential biosynthesis of related macrocyclic ketones.

| Component | Proposed Role in Biosynthesis | Supporting Evidence |

| Acetyl-CoA | Primary building block for the carbon chain | Inferred from its central role in fatty acid metabolism. nih.gov |

| Malonyl-CoA | Extender unit for the growing fatty acid chain | Identified as a key metabolite in the proposed pathway. nih.gov |

| Fatty Acid Synthases (FAS1, FASN) | Catalyze the elongation of the fatty acid backbone | Identified in musk gland transcriptomes. nih.gov |

| Acyl-ACP Thioesterase (TES1) | Releases the final fatty acid from the synthase complex | Implicated in muscone biosynthesis from metabolomic studies. nih.govnih.gov |

| Cytochrome P450 (CYP) Enzymes | Catalyze the hydroxylation of the fatty acid chain, activating it for cyclization | Proposed as a key enzymatic step for macrocyclization. nih.govnih.gov |

Genetic and Metabolic Engineering Approaches for Biosynthesis

The high demand and cost of synthetic macrocyclic musks, coupled with the ethical and conservation issues surrounding natural sources like the musk deer, have driven research into biotechnological production methods. wikipedia.orgwikipedia.org Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative. nih.govchalmers.senih.gov While no specific research has been published on engineering the biosynthesis of 3-Methylcyclopentadec-4-en-1-one, the strategies developed for its saturated analog, muscone, provide a clear blueprint.

A patented method for the in vitro synthesis of muscone using genetically engineered yeast outlines a potential biosynthetic pathway that could be adapted. This approach involves engineering the yeast to produce the necessary precursors and enzymes.

Key Metabolic Engineering Strategies:

Precursor Supply Enhancement: The core of the strategy is to divert cellular metabolism towards the production of the specific methylated long-chain fatty acid precursor. This involves:

Upregulating Fatty Acid Synthesis: Overexpressing key genes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC1) and fatty acid synthases (FAS1, FAS2), to increase the flux towards fatty acid production. youtube.comyoutube.com

Introducing Branched-Chain Synthesis: Engineering the cell to utilize branched-chain amino acid degradation products as starter units for fatty acid synthesis to create the required methyl-branched structure.

Heterologous Expression of Key Enzymes: Introducing genes from other organisms to perform specific catalytic steps that are not native to the host microorganism.

Expression of a specific Thioesterase (TES): To ensure the release of the correct length fatty acid (e.g., 14-methyl-pentadecanoic acid).

Expression of Cytochrome P450 Systems: Introducing a suitable CYP enzyme and its corresponding reductase partner (CPR) to perform the critical ω-hydroxylation of the fatty acid.

Expression of a Cyclizing Enzyme: Utilizing a lipase or an esterase with lactonizing activity to catalyze the intramolecular cyclization of the ω-hydroxy fatty acid to form a macrolactone (e.g., muscolide), which can then be chemically or enzymatically converted to the ketone.

The table below outlines a hypothetical engineered pathway in yeast for the production of a muscone precursor, based on patented research.

| Engineering Step | Target Enzyme/Pathway | Gene(s) to be Engineered | Purpose |

| Branched-Chain Precursor Formation | Thiamine Metabolism/Pyruvate Decarboxylase | THI3 | To form a methylated starter unit for fatty acid synthesis. |

| Fatty Acid Elongation | Fatty Acid Synthase Complex | FAS1, FAS2 | To build the C15 methylated fatty acid backbone. |

| Fatty Acid Release | Acyl-ACP Thioesterase | TES1 | To release 14-methyl-pentadecanoic acid from the FAS complex. |

| ω-Hydroxylation | Cytochrome P450 System | CYP52A17, CYP53A14, CPR2 | To hydroxylate the terminal carbon of the fatty acid. |

| Cyclization | Lactone Lipase | Not specified in source | To catalyze the formation of the macrocyclic lactone ring. |

This modular approach, combining the enhancement of native metabolic pathways with the introduction of heterologous enzymes, represents the forefront of research in the sustainable production of valuable macrocyclic compounds like 3-Methylcyclopentadec-4-en-1-one and its analogs. wikipedia.orgnih.gov

Advanced Applications and Future Research Directions in 3 Methylcyclopentadec 4 En 1 One Chemistry

Role as a Chemical Intermediate for More Complex Molecular Architectures

While 3-Methylcyclopentadec-4-en-1-one is primarily recognized for its olfactory properties, its potential as a chemical intermediate in the synthesis of more complex molecules is an area of growing interest. The reactivity of its core functional groups—the ketone and the double bond—provides a versatile platform for a variety of chemical transformations. Its structural analogues, particularly muscone (B1676871) (3-methylcyclopentadecanone), have a well-documented history as precursors in the synthesis of other complex structures.